![molecular formula C23H24ClFN2O3S B2731683 7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one CAS No. 892757-62-9](/img/structure/B2731683.png)
7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one is a synthetic compound that belongs to the quinolone family. It is also known as AZQ or 7-azepan-1-yl-6-fluoro-1-ethyl-3-[(3-chlorophenyl)sulfonyl]-4-oxoquinoline. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis of similar fluoroquinolone derivatives emphasizes innovative approaches to developing potent antibacterial agents. For instance, the synthesis of (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride as a regioisomer of besifloxacin highlights the methodological advancements in fluoroquinolone chemistry, showcasing the potential of such compounds in antibacterial applications (Xia, Chen, & Yu, 2013).
Antimicrobial and Antifungal Activity
Research on derivatives of 4-fluoro-5-sulfonylisoquinoline and related compounds has revealed their potential in addressing bacterial and fungal infections. The structural analysis of these derivatives offers insights into their interaction mechanisms with microbial targets, laying the groundwork for the development of new therapeutic agents (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Antioxidative Properties
The antioxidative or prooxidative effects of fluoroquinoline derivatives have been explored in the context of free-radical-induced hemolysis of erythrocytes. Such studies are crucial for understanding the therapeutic potential and safety profile of fluoroquinoline derivatives as antioxidant drugs (Liu, Han, Lin, & Luo, 2002).
Antibacterial Activity and SAR
A novel 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group has shown significant antibacterial activities against both Gram-positive and Gram-negative bacteria. Such findings are instrumental in guiding the structure-activity relationship (SAR) studies for the development of more potent antibacterial agents (Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike, 2003).
Bioactive Molecule Synthesis
The synthesis and evaluation of fluoroquinolone derivatives for their anticancer activities represent a significant step towards the development of novel therapeutic agents. These compounds' ability to induce cancer cell cycle arrest and apoptosis while sparing non-cancer cells highlights their potential as selective anticancer drugs (Solomon, Pundir, & Lee, 2019).
Propiedades
IUPAC Name |
7-(azepan-1-yl)-3-(3-chlorophenyl)sulfonyl-1-ethyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN2O3S/c1-2-26-15-22(31(29,30)17-9-7-8-16(24)12-17)23(28)18-13-19(25)21(14-20(18)26)27-10-5-3-4-6-11-27/h7-9,12-15H,2-6,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSMHLQFUKHLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

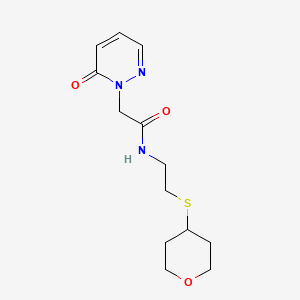
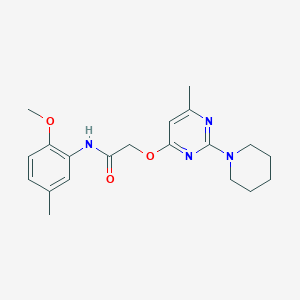
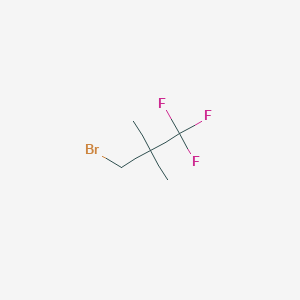
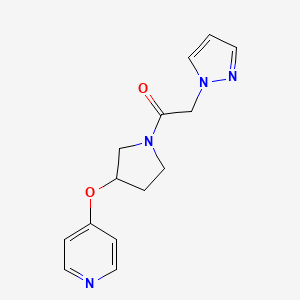
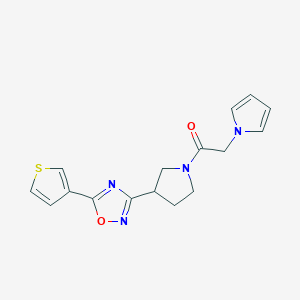
![N-(1-Aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide;hydrochloride](/img/structure/B2731608.png)
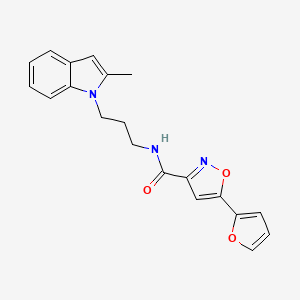
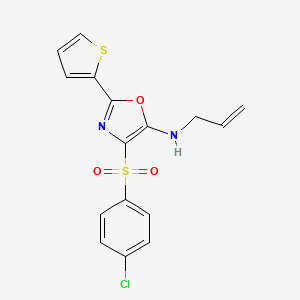
![5-Fluoro-2-[2-(piperidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile](/img/structure/B2731612.png)

![8-Oxaspiro[4.5]decane-3-sulfonyl chloride](/img/structure/B2731614.png)

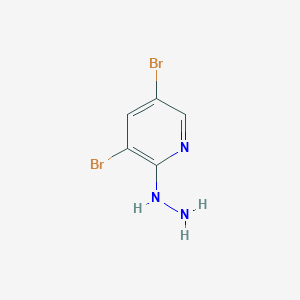
![6-(Naphthalen-1-ylmethylsulfanyl)-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2731621.png)